Isothiazolo[5,4-b]quinolin-3-amine
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Overview
Description
Isothiazolo[5,4-b]quinolin-3-amine: is a heterocyclic compound that features a fused ring system combining an isothiazole ring and a quinoline ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Isothiazolo[5,4-b]quinolin-3-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the cyclization of 2-(2-isocyanophenyl)acetonitriles with organoboron reagents using manganese(III) acetate as a mild one-electron oxidant . This method is practical, mild, and efficient, offering good functional group compatibility.
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the scalable synthesis often involves optimizing the reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions: Isothiazolo[5,4-b]quinolin-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can modify the quinoline ring, leading to different derivatives.
Substitution: Substitution reactions, particularly at the nitrogen and sulfur atoms, can yield a variety of functionalized derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include manganese(III) acetate and cobalt oxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Reagents like alkyl halides and aryl halides are commonly used in substitution reactions.
Major Products Formed: The major products formed from these reactions include various quinoline derivatives, which can be further functionalized for specific applications.
Scientific Research Applications
Chemistry: Isothiazolo[5,4-b]quinolin-3-amine is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology and Medicine: In medicinal chemistry, this compound derivatives have shown promise as antibacterial agents, particularly against methicillin-resistant Staphylococcus aureus (MRSA). These compounds inhibit bacterial DNA gyrase and topoisomerase IV, essential enzymes for bacterial DNA replication .
Industry: The compound’s derivatives are also explored for their potential use in the development of new materials with specific electronic and optical properties.
Mechanism of Action
Isothiazolo[5,4-b]quinolin-3-amine exerts its effects primarily through the inhibition of bacterial enzymes such as DNA gyrase and topoisomerase IV. These enzymes are crucial for DNA replication and cell division in bacteria. By inhibiting these enzymes, the compound effectively halts bacterial growth and replication .
Comparison with Similar Compounds
Isothiazolo[4,5-b]pyridines: These compounds share a similar isothiazole ring but differ in the fused ring system, which is a pyridine instead of a quinoline.
Fluoroquinolones: These compounds, such as ciprofloxacin and ofloxacin, also target bacterial DNA gyrase and topoisomerase IV but have different structural features.
Uniqueness: Isothiazolo[5,4-b]quinolin-3-amine is unique due to its specific ring fusion, which imparts distinct chemical and biological properties. Its ability to inhibit bacterial enzymes with high specificity makes it a valuable compound in the development of new antibacterial agents.
Properties
CAS No. |
69513-37-7 |
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Molecular Formula |
C10H7N3S |
Molecular Weight |
201.25 g/mol |
IUPAC Name |
[1,2]thiazolo[5,4-b]quinolin-3-amine |
InChI |
InChI=1S/C10H7N3S/c11-9-7-5-6-3-1-2-4-8(6)12-10(7)14-13-9/h1-5H,(H2,11,13) |
InChI Key |
JEKVARRIYKFDHJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=C3C(=NSC3=N2)N |
Origin of Product |
United States |
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